

# Application Notes and Protocols for VU0080241

## In Vitro Assays

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### Compound of Interest

Compound Name: VU0080241

Cat. No.: B1683068

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These application notes provide detailed protocols for the in vitro evaluation of **VU0080241**, a selective antagonist of the M5 muscarinic acetylcholine receptor (mAChR). The primary assay described is a calcium mobilization assay utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO).

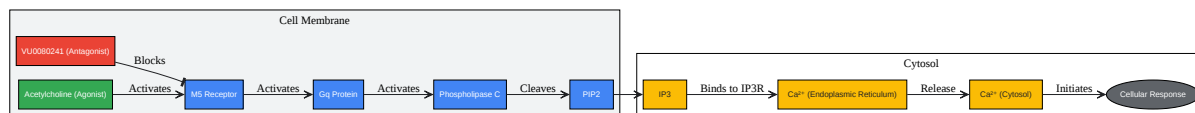
## Data Presentation

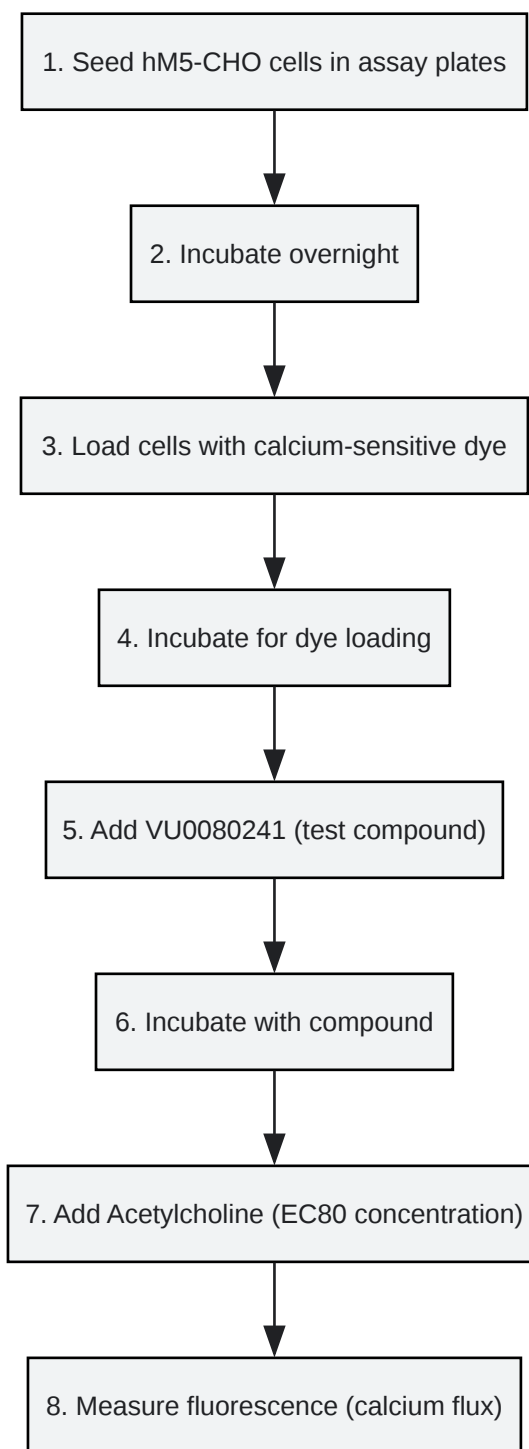
The following table summarizes the quantitative data for **VU0080241** and a related, more potent M5 antagonist, VU6019650, for comparative purposes.

Compound	Target	Assay Type	IC50 (nM)	Selectivity	Reference
VU0080241	human M5 mAChR	Calcium Mobilization	450	>66-fold vs M1, M2, M3, M4	<a href="#">[1]</a>
VU6019650	human M5 mAChR	Calcium Mobilization	36	>100-fold vs M1, M2, M3, M4	<a href="#">[2]</a>

## Signaling Pathway

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that couples to the Gq alpha subunit. Upon activation by an agonist such as acetylcholine, a signaling cascade is initiated, leading to an increase in intracellular calcium concentration. **VU0080241** acts as an antagonist, blocking this activation.





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## References

- 1. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-sele... | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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